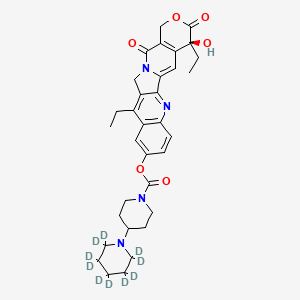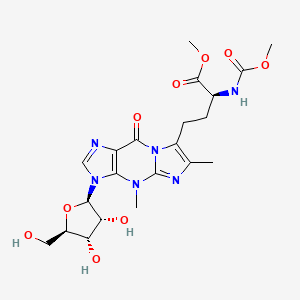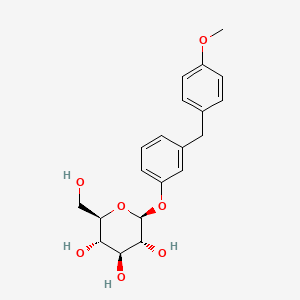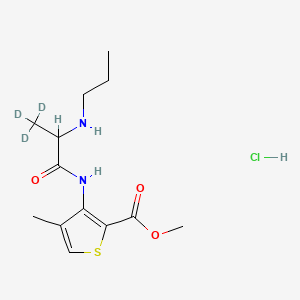
Articaine-d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Articaine-d3 (hydrochloride) is a deuterated form of articaine hydrochloride, a widely used local anesthetic in dental procedures. Articaine is known for its rapid onset and intermediate duration of action. It is unique among amide local anesthetics due to the presence of a thiophene ring, which enhances its lipid solubility and potency .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of articaine hydrochloride involves several steps:
Starting Materials: Methyl mercaptoacetate and 2-methyl acrylonitrile are reacted in a mixed solution of sodium methoxide and methanol.
Intermediate Formation: The reaction mixture is adjusted to pH 7 with concentrated hydrochloric acid, followed by the addition of hydrogen peroxide and further hydrochloric acid. The mixture is then concentrated under reduced pressure to obtain an intermediate compound.
Further Reactions: The intermediate is dissolved in dichloromethane containing pyridine, and alpha-chloropropionyl chloride is added dropwise. The product is washed, dried, and concentrated to obtain another intermediate.
Final Steps: This intermediate is dissolved in dimethyl sulfoxide, and n-propylamine is added dropwise. The product is mixed with ice water, extracted with ethyl acetate, dried, and concentrated to obtain an oil product. .
Industrial Production Methods
The industrial production of articaine hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves:
Amidation Reaction: 4-methyl-3-aminothiophene-2-methyl formate reacts with 2-chloro propionyl chloride.
Ammoniation Reaction: The product undergoes ammoniation with propylamine.
Salification: The final product is obtained through salification with concentrated hydrochloric acid.
化学反应分析
Types of Reactions
Articaine-d3 (hydrochloride) undergoes several types of chemical reactions:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents like alpha-chloropropionyl chloride are used
Major Products
The major products formed from these reactions include intermediates that are further processed to obtain the final product, articaine hydrochloride .
科学研究应用
Articaine-d3 (hydrochloride) has several scientific research applications:
Chemistry: Used as a model compound in studying the pharmacokinetics and metabolism of local anesthetics.
Biology: Investigated for its effects on nerve cells and pain pathways.
Medicine: Widely used in dental procedures for local anesthesia. It is also studied for its potential use in other minor surgical procedures.
Industry: Used in the formulation of various anesthetic products
作用机制
Articaine-d3 (hydrochloride) exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This is achieved by binding to and inhibiting voltage-gated sodium channels in the neuronal cell membrane .
相似化合物的比较
Articaine-d3 (hydrochloride) is unique due to its thiophene ring, which enhances lipid solubility and potency. Similar compounds include:
Lidocaine: Another widely used local anesthetic but with a benzene ring instead of a thiophene ring.
Mepivacaine: Similar to lidocaine but with a slightly different structure.
Bupivacaine: Known for its longer duration of action compared to articaine
Articaine’s unique structure allows for rapid onset and intermediate duration of action, making it particularly effective for dental procedures .
属性
分子式 |
C13H21ClN2O3S |
|---|---|
分子量 |
323.85 g/mol |
IUPAC 名称 |
methyl 4-methyl-3-[[3,3,3-trideuterio-2-(propylamino)propanoyl]amino]thiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H/i3D3; |
InChI 键 |
GDWDBGSWGNEMGJ-FJCVKDQNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C(=O)NC1=C(SC=C1C)C(=O)OC)NCCC.Cl |
规范 SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


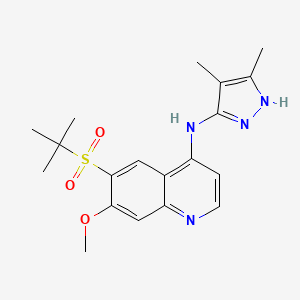


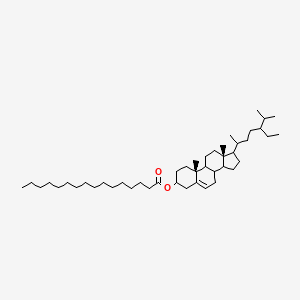
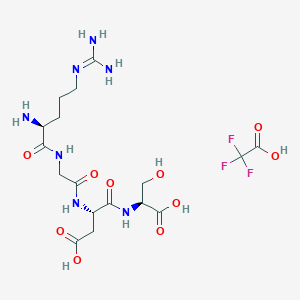

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
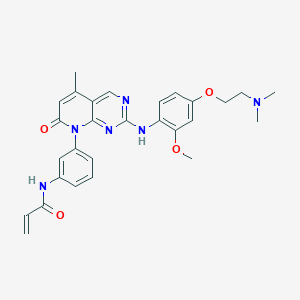
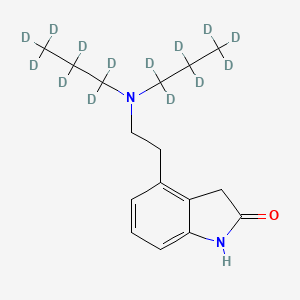
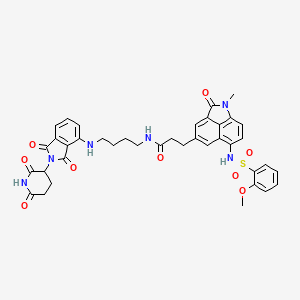
![2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium;iodide](/img/structure/B12426064.png)
